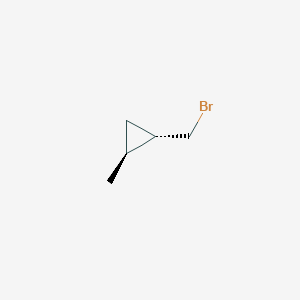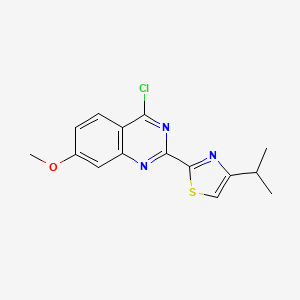
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . Quinazoline derivatives are notable for their applications in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory treatments .
準備方法
The synthesis of 2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild conditions and functional group tolerance . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of cellular processes and as a tool for probing biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to the modulation of cellular processes and therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole can be compared with other quinazoline derivatives such as:
4-Chloro-7-methoxy-2-methylquinoline: This compound shares a similar core structure but differs in its substituents, which can lead to different biological activities and applications.
Erlotinib and Gefitinib: These are well-known quinazoline derivatives used in cancer therapy.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
特性
CAS番号 |
923274-53-7 |
|---|---|
分子式 |
C15H14ClN3OS |
分子量 |
319.8 g/mol |
IUPAC名 |
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C15H14ClN3OS/c1-8(2)12-7-21-15(18-12)14-17-11-6-9(20-3)4-5-10(11)13(16)19-14/h4-8H,1-3H3 |
InChIキー |
YOLKYZWUPXAWAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3)OC)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


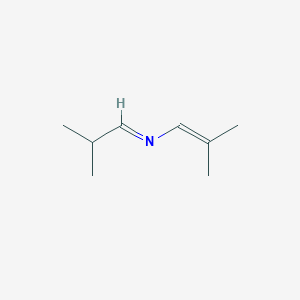
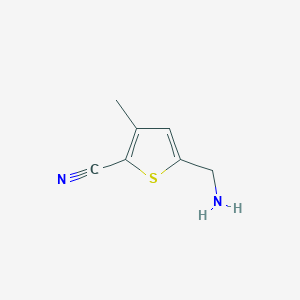
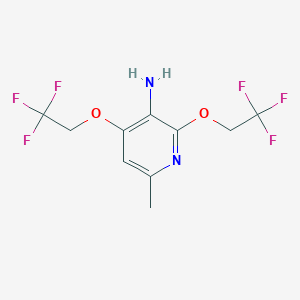

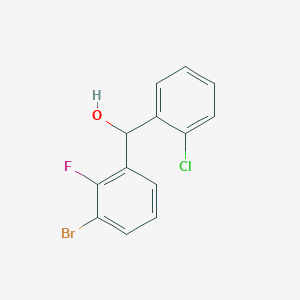
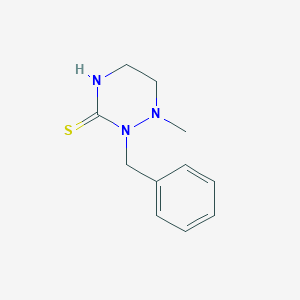
![2-[2-(2-Butoxyethoxy)ethoxy]-3,5-dichloro-6-fluoropyridine](/img/structure/B8626803.png)
![1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol](/img/structure/B8626805.png)
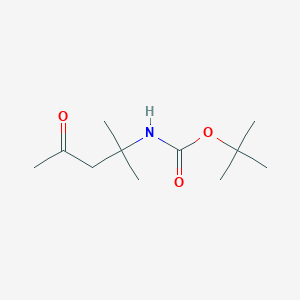
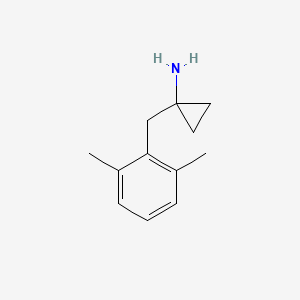
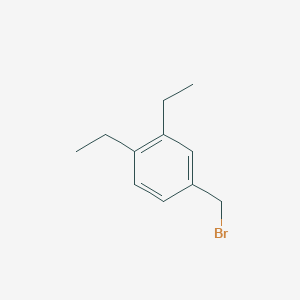
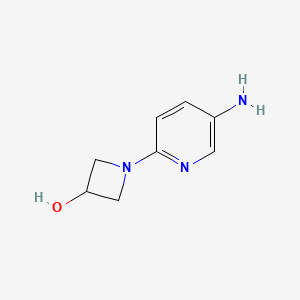
![5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8626856.png)
